molecular formula C14H17N3O2 B2779830 benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate CAS No. 2306255-32-1

benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No. B2779830
CAS RN: 2306255-32-1
M. Wt: 259.309
InChI Key: QSKMFYCQRQLYMF-CYBMUJFWSA-N
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Description

Benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate is a type of organic compound. It likely contains a piperazine ring, which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure likely includes a piperazine ring, a benzyl group, and a carboxylate group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Piperazine-based compounds can participate in a variety of chemical reactions. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Metabolism and Synthesis Studies

  • Drug Metabolism : A study investigated the metabolism of Lu AA21004, a novel antidepressant, revealing the formation of a benzylic alcohol, further oxidized to the corresponding benzoic acid (Hvenegaard et al., 2012).
  • Synthesis of Piperazines : Research on the synthesis of 2-substituted piperazines demonstrated methods for preparing compounds like 2-(benzyloxymethyl)piperazines (Clark & Elbaum, 2007).

Structural and Biological Activity Analysis

  • Anti-malarial Agents : A study on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives highlighted their anti-malarial activity (Cunico et al., 2009).
  • Antimicrobial Activity : Synthesis of new pyridine derivatives involving piperazine structures showed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Antituberculosis Compounds : A study on 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, an anti-tuberculosis agent, emphasized modifications to increase bioavailability while retaining strong activity (Tangallapally et al., 2006).

Medicinal Chemistry and Drug Design

  • Antipsychotic Agents : A study reported on N-aryl-N'-benzylpiperazines as potential antipsychotic agents, highlighting their high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors (Reitz et al., 1995).
  • Antidiabetic Compounds : Piperazine derivatives have been identified as new antidiabetic compounds, with certain derivatives like PMS 812 showing high potency in a rat model of diabetes (Le Bihan et al., 1999).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : The study of crystal structures of piperazine derivatives provided insights into molecular conformations and intermolecular interactions (Jasinski et al., 2009).

Therapeutic Applications

  • Central Pharmacological Activity : Piperazine derivatives, including benzylpiperazine, have been researched for their central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” is used. Piperazine derivatives are found in a variety of drugs, where they can have various effects .

Safety and Hazards

The safety and hazards associated with “benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” could include exploring its potential uses in pharmaceuticals or other applications. Piperazine derivatives are a rich area of study due to their presence in many biologically active compounds .

properties

IUPAC Name

benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMFYCQRQLYMF-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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